2-(4-Acetylnaphthalen-1-yl)aceticacid
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Overview
Description
2-(4-Acetylnaphthalen-1-yl)acetic acid is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an acetylnaphthalene moiety attached to an acetic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylnaphthalen-1-yl)acetic acid can be achieved through several methods. One common approach involves the acylation of naphthalene derivatives. For instance, the Friedel-Crafts acylation reaction can be employed, where naphthalene is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 2-(4-Acetylnaphthalen-1-yl)acetic acid may involve large-scale acylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
2-(4-Acetylnaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-(4-Acetylnaphthalen-1-yl)acetic acid can be compared with other naphthalene derivatives such as:
1-Naphthaleneacetic acid: Used in agriculture as a plant growth regulator.
Naphthalene-2-acetic acid: Known for its use in organic synthesis.
Naphthalene-1,4-dicarboxylic acid: Utilized in the production of polymers and resins.
The uniqueness of 2-(4-Acetylnaphthalen-1-yl)acetic acid lies in its specific acetylnaphthalene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12O3 |
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Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(4-acetylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-6-10(8-14(16)17)12-4-2-3-5-13(11)12/h2-7H,8H2,1H3,(H,16,17) |
InChI Key |
GAEFGKLKTGFFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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